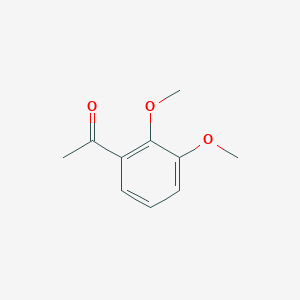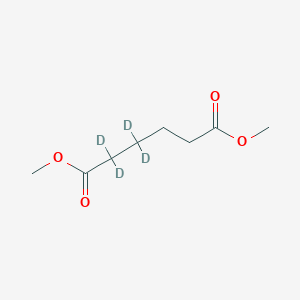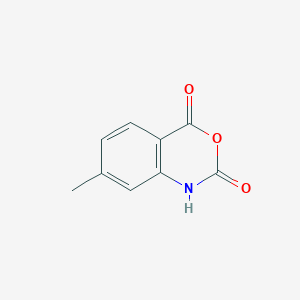
Etidronic acid monohydrate
Overview
Description
Etidronic acid monohydrate, also known as 1-hydroxyethylidenediphosphonic acid monohydrate, is an organophosphonic acid. It is widely used in various fields, including medicine, water treatment, and industrial applications. This compound is known for its ability to chelate metal ions, making it useful in preventing scale formation and corrosion in water systems .
Mechanism of Action
Target of Action
Etidronic acid monohydrate primarily targets osteoclasts, the cells responsible for breaking down bone tissue . By inhibiting osteoclast activity, this compound plays a crucial role in maintaining bone health .
Mode of Action
this compound interacts with its targets, the osteoclasts, by competing with adenosine triphosphate (ATP) in the cellular energy metabolism . This competition triggers apoptosis, or programmed cell death, in the osteoclasts . The resulting decrease in osteoclast activity leads to a reduction in the breakdown of bone .
Biochemical Pathways
this compound affects the biochemical pathway of bone resorption. It is taken into the bone where it binds to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the this compound, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing this compound into the cytosol of osteoclasts where they act .
Pharmacokinetics
The pharmacokinetic properties of this compound include a bioavailability of 3%, no metabolism, an elimination half-life of 1 to 6 hours, and excretion through renal and fecal routes . These properties impact the bioavailability of this compound, influencing how much of the drug is absorbed and reaches its target.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in osteoclast activity, which prevents bone resorption . This shifts the bone resorption/formation equilibrium towards the formation side, strengthening bone over the long run .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is used as a chelating agent and may bind or counter the effects of substances, such as calcium, iron, or other metal ions, which may be discharged as a component of grey wastewater and could conceivably contaminate groundwater supplies . Additionally, it is used as a retardant in concrete, scale and corrosion inhibition in circulating cool water system, oil field and low-pressure boilers in fields such as electric power, chemical industry, metallurgy, fertilizer, etc .
Biochemical Analysis
Biochemical Properties
Etidronic acid monohydrate plays a crucial role in biochemical reactions, particularly in the regulation of bone metabolism. It interacts with hydroxyapatite crystals in bone, inhibiting their formation and dissolution. This interaction is mediated through the binding of this compound to calcium ions, which are essential for the stability of hydroxyapatite crystals. Additionally, this compound interacts with various enzymes and proteins involved in bone resorption, such as osteoclasts, by inhibiting their activity and preventing bone degradation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In osteoclasts, it inhibits the resorption of bone by disrupting the cytoskeletal organization and inducing apoptosis. This compound also affects osteoblasts by promoting their differentiation and enhancing bone formation. Furthermore, this compound influences cell signaling pathways, such as the RANK/RANKL/OPG pathway, which is critical for the regulation of bone remodeling. It also impacts gene expression by modulating the expression of genes involved in bone metabolism, including those encoding for collagen, osteocalcin, and alkaline phosphatase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with hydroxyapatite crystals and calcium ions in bone. By binding to these components, this compound inhibits the formation and dissolution of hydroxyapatite crystals, thereby preventing bone resorption. Additionally, this compound inhibits the activity of osteoclasts by disrupting their cytoskeletal organization and inducing apoptosis. This compound also modulates gene expression by affecting the transcription of genes involved in bone metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bone resorption and promotes bone formation without causing significant adverse effects. At high doses, this compound may induce toxicity, leading to adverse effects such as gastrointestinal disturbances, renal impairment, and osteomalacia. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to bone metabolism. It interacts with enzymes such as alkaline phosphatase, which plays a crucial role in bone mineralization. Additionally, this compound affects metabolic flux by modulating the levels of metabolites involved in bone resorption and formation. This compound also influences the activity of cofactors such as magnesium and zinc, which are essential for the proper functioning of enzymes involved in bone metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in bone tissue. Once in the bone, this compound accumulates in hydroxyapatite crystals, where it exerts its inhibitory effects on bone resorption. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of other ions .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily in bone tissue. It targets hydroxyapatite crystals and accumulates in the mineralized matrix of bone. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within bone cells. The subcellular localization of this compound is crucial for its activity and function in inhibiting bone resorption and promoting bone formation .
Preparation Methods
Etidronic acid monohydrate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Etidronic acid monohydrate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is useful in water treatment and industrial applications.
Esterification: It can act as a catalyst in esterification reactions, such as the production of n-butyl acetate.
Reduction and Oxidation: It can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include acetic acid, acetic anhydride, and phosphorous acid. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Etidronic acid monohydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Etidronic acid monohydrate is part of the bisphosphonate family, which includes compounds like clodronic acid and tiludronic acid . Compared to these compounds, this compound is unique in its ability to prevent both bone resorption and calcification. Other bisphosphonates, such as alendronate and zoledronic acid, are more commonly used for treating osteoporosis due to their stronger inhibition of bone resorption without affecting calcification .
Similar compounds include:
- Clodronic acid
- Tiludronic acid
- Alendronate
- Zoledronic acid
Each of these compounds has unique properties and applications, making them suitable for different medical and industrial uses.
Properties
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14860-53-8 (tetra-potassium salt) | |
| Record name | Etidronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023028 | |
| Record name | Etidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline], Solid | |
| Record name | Etidronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2893 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.15e+01 g/L | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION. | |
| Record name | Etidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2809-21-4, 25211-86-3, 7414-83-7 | |
| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etidronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etidronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxyethylidenediphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-199 | |
| Record name | Etidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Etidronic acid monohydrate (HEDP) interact with cadmium in contaminated soil, and what are the downstream effects on phytoremediation?
A1: HEDP interacts with cadmium in the soil through a process called chelation. HEDP binds to the cadmium ions, forming a soluble complex []. This process increases cadmium mobility in the soil, making it more accessible to plants for uptake. [] This enhanced bioavailability of cadmium is crucial for the effectiveness of phytoremediation, as it allows plants to absorb and accumulate higher concentrations of the contaminant from the soil []. The study also found that HEDP, along with Wood vinegar, can "increase metal movement and improve their bio-potency, which can be converted by oxidation, a residual dissolving of acid." []
Q2: What were the key findings regarding the use of this compound (HEDP) in comparison to other activating agents in the study?
A2: The study compared HEDP to four other activating agents: Citric acid (CA), Saponin, Tetrasodium Glutamate Diacetate (GLDA), and Wood vinegar (WV). While Wood vinegar showed the highest extraction efficiency for cadmium, HEDP demonstrated a strong reduction effect, capable of dissolving oxide materials on the metal surface []. The researchers concluded that both WV and HEDP at specific concentrations (10 mmol • L-1 WV and 50 mmol • L-1 HEDP) could effectively eliminate cadmium with high efficiency and low cost []. This highlights HEDP's potential as a cost-effective alternative for enhancing cadmium phytoremediation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)


![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)


![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)





